![molecular formula C15H19Cl2N3O3S B2883440 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 1428040-52-1](/img/structure/B2883440.png)
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide, also known as DF-4, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide is not fully understood. However, it has been suggested that 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide may also induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide may inhibit the formation of new blood vessels that are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects:
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and tumor growth.
Advantages and Limitations for Lab Experiments
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. However, there are also some limitations to using 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide. One area of research could focus on the development of more potent analogs of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide that exhibit improved solubility and selectivity. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide. This could provide insight into the mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide and lead to the development of more targeted therapies for cancer. Additionally, future research could focus on the use of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide in combination with other anti-cancer drugs to improve its efficacy.
Synthesis Methods
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide can be synthesized by reacting 4,6-dichloropyridine-3-sulfonamide with 2-(diethylamino)-2-(furan-2-yl)ethylamine in the presence of a base such as sodium hydride. The reaction takes place at high temperature and yields 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide as a white solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
properties
IUPAC Name |
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3S/c1-3-20(4-2)12(13-6-5-7-23-13)9-19-24(21,22)14-10-18-15(17)8-11(14)16/h5-8,10,12,19H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFHHDBORXOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNS(=O)(=O)C1=CN=C(C=C1Cl)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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